Dihydrochloride

Description

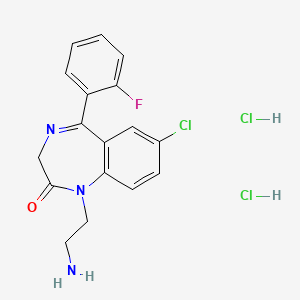

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O.2ClH/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20;;/h1-6,9H,7-8,10,20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZBBUVEKUGILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678926 | |

| Record name | 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19603-97-5 | |

| Record name | 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Engineering for Dihydrochloride Compounds

Novel Synthetic Routes and Optimization Strategies for Dihydrochloride Formation

The synthesis of this compound compounds can be achieved through various chemical pathways, often tailored to the specific molecular structure of the target compound. Research into novel synthetic routes aims to enhance efficiency, yield, and environmental sustainability.

For instance, the synthesis of Cetirizine (B192768) this compound, a second-generation antihistamine, can be approached through at least seven different synthetic routes. researchgate.netactylis.com These methods often involve the N-alkylation of a piperazine (B1678402) derivative followed by hydrolysis and subsequent salt formation with hydrochloric acid. researchgate.net One common strategy involves the alkaline hydrolysis of an ester or amide intermediate to yield the carboxylic acid, which is then treated with HCl to form the this compound salt. researchgate.net

Another example is the synthesis of Berotralstat this compound, which is assembled from two key fragments: a carboxylic acid and a chiral dibenzylamine (B1670424). The final steps involve an amide coupling to form the molecular framework, followed by treatment with methanolic HCl to furnish the bis-HCl salt in good yield. researchgate.net Similarly, the synthesis of Dapoxetine Hydrochloride, although a mono-hydrochloride, showcases a novel stereoselective approach starting from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, which could be adapted for this compound compounds. scale-up.com

Optimization strategies often focus on screening various process variables such as solvents, temperature, pH, and molar ratios of reactants. pharmtech.com For example, in the synthesis of a gum tragacanth-acrylic acid-based hydrogel for cetirizine this compound release, a fractional factorial design approach was used to identify the most significant parameters affecting the product's swelling capacity. pharmtech.comontosight.ai

The table below summarizes various synthetic routes for this compound compounds, highlighting the diversity in starting materials and reaction types.

| Target Compound | Starting Materials | Key Reaction Steps | Reference |

| Cetirizine this compound | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, Methyl 2-(2-chloroethoxy)acetate | N-alkylation, Alkaline hydrolysis, Salification with HCl | researchgate.net |

| Cetirizine this compound | 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol, 2-Chloroacetamide | N-alkylation, Hydrolysis, Salification with HCl | actylis.com |

| Berotralstat this compound | Berotralstat carboxylic acid fragment, Chiral dibenzylamine fragment | Amide coupling, Acid-base treatment with methanolic HCl | researchgate.net |

| Amodiaquine (B18356) this compound Dihydrate | 4-Acetamidophenol, Diethylamine, Paraformaldehyde, 4,7-Dichloroquinoline | Mannich reaction, Hydrolysis, Substitution, Rehydration | acs.org |

| Nolatrexed (B128640) this compound | 4-Bromo-5-methylisatin | Conversion to methyl anthranilate, Ullmann reaction, Salification | acs.org |

Stereoselective Synthesis of Chiral this compound Salts

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The stereoselective synthesis of a specific enantiomer is critical, as different enantiomers can have vastly different biological activities.

Several strategies are employed for the stereoselective synthesis of chiral this compound salts:

Use of Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, a temporary chemical moiety that directs the stereochemical outcome of a reaction. For example, (S)-tert-butanesulfinamide has been successfully used as a chiral auxiliary in the asymmetric synthesis of chiral amines, which are precursors to hydrochloride salts. scale-up.com This method offers high diastereoselectivity and the auxiliary can be conveniently cleaved. scale-up.com

Chiral Resolution via Diastereomeric Salts: This classical method, also known as Pasteurian resolution, involves reacting a racemic mixture of a base with a chiral acid to form diastereomeric salts. acs.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. acs.org After separation, the desired enantiomer is recovered by breaking the salt. acs.org The synthesis of (R)- and (S)-2-(aminomethyl)piperidine this compound from (S)- or (R)-lysine, respectively, involves an intramolecular ring-opening that proceeds in a stereoselective manner.

Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the synthesis of chiral aminodiols from perillaldehyde, which were then used as chiral catalysts themselves, demonstrates the potential of this approach for creating stereochemically defined precursors for this compound salts. google.com

Preparative Chiral HPLC: For some compounds, large-scale separation of enantiomers can be achieved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase. This method was described for preparing enantiomerically pure cetirizine from its amide precursor. rsc.org

The optimization of these processes is key. For example, in the synthesis of levobupivacaine (B138063) hydrochloride, extensive investigation into solvents for recrystallization led to a product with a chemical purity of 99.90% and an enantiomeric excess (ee) value of 99.30%. acs.org

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the underlying reaction mechanisms and kinetics is fundamental to controlling and optimizing the synthesis of this compound compounds. A this compound is the salt form of a molecule with two basic centers, typically formed by reacting the free base with two equivalents of hydrochloric acid. acs.org The primary mechanism involves acid-base chemistry, where the amine groups are protonated. acs.org

The Delépine reaction provides a classic example of a mechanism leading to a primary amine hydrochloride. It involves an SN2 reaction between an alkyl halide and hexamethylenetetramine, forming a quaternary ammonium (B1175870) salt. bruker.com Subsequent acidic hydrolysis of this salt yields the primary amine hydrochloride, along with formaldehyde (B43269) and an ammonium salt. bruker.com

Kinetic studies provide quantitative insights into reaction rates and the influence of various parameters. For example, a comparative kinetic study of the oxidation of cetirizine this compound by chloramine-T, both uncatalyzed and catalyzed by Cerium(IV), was conducted. pharmafeatures.com The study found that both reactions followed first-order kinetics with respect to the oxidant and fractional-order kinetics with respect to the substrate (cetirizine this compound). pharmafeatures.com The uncatalyzed reaction showed an inverse fractional order dependence on hydrogen ion concentration, whereas the catalyzed reaction showed a fractional order dependence. pharmafeatures.com

Similarly, the kinetics of the redox reaction between naphthol green B and hydrazine (B178648) this compound were studied in an acidic medium. google.com The reaction was found to be first order in both reactants, and interestingly, the hydrogen ion concentration had no effect on the reaction rate. google.com Such studies help in deducing the rate law and proposing a plausible reaction mechanism, which is essential for process control. pharmafeatures.comgoogle.com

Impurity Profiling and Control in this compound Synthesis

The detection, identification, and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. Impurities can arise from starting materials, intermediates, byproducts of the main reaction, or degradation of the product. pharmtech.compharmtech.com

In this compound synthesis, a common impurity can be the corresponding mono-hydrochloride salt if the addition of hydrochloric acid is not precisely controlled. researchgate.netresearchgate.net For example, in the synthesis of a specific mono-HCl salt, the formation of the bis-HCl salt was identified as a key impurity. researchgate.net Real-time monitoring was crucial to terminate the reaction at the correct HCl charge amount to maximize the desired product and minimize the impurity. researchgate.netresearchgate.net

Purification techniques are essential for removing impurities. Recrystallization is a powerful method for purifying solid compounds. The process for producing 2-aminoindan (B1194107) hydrochloride involved developing a purification scheme to isolate the product in its salt form. researchgate.net In the synthesis of levobupivacaine hydrochloride, various solvents were screened to find the most suitable one for recrystallization, which ultimately allowed for the production of a high-quality product with 99.90% purity. acs.org A new synthetic method for nolatrexed this compound also highlighted the importance of purification, using a sodium sulfide (B99878) solution to efficiently remove copper catalyst residues under nearly neutral conditions. acs.org

Process Analytical Technologies (PAT) for this compound Manufacturing

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comresearchgate.net The goal is to ensure final product quality. mt.com

For this compound manufacturing, particularly during crystallization and salt formation, PAT tools are invaluable for real-time monitoring and control. acs.orgeuropeanpharmaceuticalreview.com Spectroscopic techniques are commonly employed:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and impurities in real time. researchgate.netresearchgate.net An FT-IR probe was used to monitor the formation of a hydrochloride salt, allowing for precise endpoint determination to maximize the desired mono-HCl salt and minimize the bis-HCl impurity. researchgate.netresearchgate.net Raman spectroscopy is also widely used to monitor salt formation and can provide information on polymorphic transformations during crystallization. researchgate.net

UV-Vis Spectroscopy: This technique can be used to monitor species that absorb in the ultraviolet-visible range. It has been applied in-situ using an ATR probe to collect spectral data during a reaction, with quantitative models built using off-line HPLC data for validation. americanpharmaceuticalreview.com

NMR Spectroscopy: Time-domain NMR (TD-NMR) is a promising technique for characterizing the properties of APIs, including distinguishing between salt and free base forms. jst.go.jp It has been shown to be effective for evaluating the properties of APIs with different crystalline forms. jst.go.jp

These technologies provide real-time data that enables a deeper process understanding and facilitates the development of robust control strategies, moving from traditional batch testing to real-time quality assurance. rsc.orgamericanpharmaceuticalreview.com

Scale-Up Considerations for this compound Production

Scaling up a synthetic process from the laboratory bench to industrial production is a complex, non-linear challenge. actylis.compharmafeatures.com It requires careful consideration of chemical, engineering, and safety factors to ensure the process is efficient, reproducible, and safe at a larger scale. neulandlabs.comascendiacdmo.com

Key considerations include:

Process Optimization for Scale: A synthetic route that is feasible in the lab may be unsuitable for large-scale production due to costly reagents, complex purification methods like column chromatography, or unsafe reaction conditions. actylis.compharmafeatures.com The process must be re-evaluated and optimized for manufacturing equipment. actylis.com For example, the synthesis of amodiaquine this compound dihydrate was optimized to use commercial-grade HCl and an in-situ reaction to afford the final product in excellent yield (90%) with USP quality, making it suitable for larger-scale production. acs.org

Heat Transfer and Mixing: The surface-area-to-volume ratio decreases significantly as the reactor size increases. actylis.com This makes heat management a critical issue, especially for exothermic reactions, which can be easily controlled in a small flask but may lead to dangerous temperature spikes (runaway reactions) in a large reactor. actylis.comneulandlabs.com Similarly, achieving uniform mixing in a large vessel is more challenging and can affect reaction kinetics and impurity profiles. neulandlabs.com

Crystallization and Solid-State Properties: Crystallization is a crucial step that determines the purity, particle size, and crystal form (polymorphism) of the final API. neulandlabs.com These properties can be difficult to control during scale-up and can significantly impact the drug's performance. neulandlabs.com Changes in crystal habit can affect filtration and drying efficiency. neulandlabs.com Developing a robust crystallization process at the lab scale using PAT and modeling tools is essential for a successful scale-up. acs.org

Safety and Environmental Concerns: Hazards that are manageable at the lab scale can become major safety risks in a plant. actylis.com A thorough safety data generation at the lab scale is necessary to design safe hardware and procedures for pilot or commercial scale batches. neulandlabs.com The choice of solvents and reagents must also be re-evaluated for their environmental impact and the feasibility of large-scale handling and disposal. pharmtech.com

The successful scale-up of a process for 2-aminoindan hydrochloride from an inexpensive reactant was demonstrated by tailoring reaction conditions to ensure process safety during a fast exothermic regime, followed by more severe conditions for the slower part of the reaction. researchgate.net This process was successfully scaled up 100-fold with excellent agreement between lab and pilot plant results. researchgate.net

Advanced Structural Elucidation and Solid State Characterization of Dihydrochloride Forms

Polymorphism in Dihydrochloride Compounds: Discovery and Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. rigaku.com These distinct forms, or polymorphs, of a this compound salt can exhibit varied physicochemical properties. The discovery and thorough characterization of all potential polymorphic forms are imperative to ensure the selection of the most stable and suitable form for further applications.

Recent studies on elacestrant (B1663853) this compound have expanded its known polymorphic landscape. nih.govbiorxiv.org Beyond the three previously identified forms, extensive screening using a variety of solvents and crystallization methods led to the discovery of seven new patterns, designated A through G. nih.govnih.gov This comprehensive screening highlights the principle that the number of known polymorphs for a compound is often proportional to the research effort invested. nih.gov Similarly, new crystalline polymorphs of cetirizine (B192768) this compound, termed Form I for both the dextrorotatory and levorotatory enantiomers, have been identified and distinguished from previously known forms. mtoz-biolabs.com

The characterization of these new forms involves a suite of analytical techniques. For elacestrant this compound, methods such as X-ray Powder Diffraction (XRPD), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Ion Chromatography (IC), and High-Performance Liquid Chromatography (HPLC) were employed for comprehensive solid-state characterization and purity analysis. nih.govbiorxiv.org

Identification of Hydrates and Solvates of this compound Salts

During polymorphism screening, it is common to identify hydrates and solvates, which are crystalline forms that incorporate water or solvent molecules into their lattice structure, respectively. researchgate.net These are often referred to as pseudopolymorphs.

In the extensive screening of elacestrant this compound, while no true solvates were identified from 40 non-conventional solvents, several samples showed significant water content and were classified as hydrated forms. nih.govnih.gov For instance, Pattern B was found to be similar to the known hydrate (B1144303) Form 3, containing approximately 5% water by weight, which corresponds to about two mole equivalents. nih.gov Pattern C was also designated as a dihydrate form. nih.gov

The stability of these forms is often dependent on environmental conditions like relative humidity (RH). Studies on elacestrant this compound revealed two initial forms, Form 1 and a mixture denoted as Form 2/3. biorxiv.orgresearchgate.net Form 1 is a stable anhydrous polymorph at 0-90% RH but undergoes an irreversible conversion to a hydrate, Form 3, at humidity levels above 90%. biorxiv.orgresearchgate.net In contrast, the Form 2/3 batch is a dynamic mixture of an anhydrous state (Form 2) and a hydrated state (Form 3), with their ratio influenced by ambient humidity. biorxiv.orgresearchgate.net The formation of the hydrate (Form 3) is prevalent in the presence of water or water/solvent mixtures, and experiments have shown that the stable anhydrous Form 1 can be reliably produced when the water content in the crystallization solvent is kept at or below 5% v/v. researchgate.net

The case of amodiaquine (B18356) this compound also demonstrates the existence of anhydrous, monohydrate, and dihydrate forms. units.it The investigation of thiamine (B1217682) hydrochloride revealed a nonstoichiometric hydrate where the water content is dependent on the surrounding water vapor pressure, yet the material largely maintains its three-dimensional molecular arrangement upon dehydration. scielo.br

Emergence of Polymorphs from Amorphous this compound Forms

Amorphous forms lack the long-range order of crystalline materials and generally possess higher free energy, which can lead to enhanced solubility but also physical instability. mdpi.comamericanpharmaceuticalreview.com This inherent instability can drive the amorphous material to crystallize into one or more polymorphic forms over time or under specific conditions.

The investigation of elacestrant this compound utilized both crystalline and amorphous starting materials for polymorphism screening. nih.govnih.gov This approach is comprehensive, as the higher energy of the amorphous state can facilitate access to different crystalline packing arrangements that might not be achievable starting from a more stable crystalline form. For instance, the new polymorph Pattern C of elacestrant this compound was only observed as a mixture when starting from the amorphous material. nih.gov

Studies on tenapanor (B611283) hydrochloride highlight the differences in crystallization tendency between an amorphous free base and an amorphous this compound salt. nih.gov While the amorphous free base was found to crystallize rapidly, the amorphous this compound salt (a-Di-HCl) demonstrated significant physical stability, showing no change in its amorphous state for over three years under various storage conditions. nih.gov This stability was attributed to its local molecular structure, which consists of an open, elongated state with limited local stacking, in contrast to the more ordered local stacking of the free base. nih.gov The present invention also provides for amorphous forms of both dextrorotatory and levorotatory cetirizine this compound, which are substantially free of their crystalline counterparts. mtoz-biolabs.com

Thermodynamic and Kinetic Interconversion of this compound Polymorphs

The interconversion between polymorphs is governed by both thermodynamics and kinetics. researcher.lifeacs.org Thermodynamics dictates which form is the most stable under a given set of conditions (e.g., temperature and pressure), while kinetics determines the rate at which a less stable (metastable) form will convert to the stable form. researcher.lifetricliniclabs.com These relationships can be categorized as either monotropic, where one form is always more stable than the other below the melting point, or enantiotropic, where the stability relationship inverts at a specific transition temperature. researcher.lifecreative-biostructure.com

In the case of elacestrant this compound, thermal analysis of the newly discovered polymorphs (Patterns B, C, E, F, and G) revealed an endothermic-exothermic event at temperatures between 136°C and 184°C, followed by melting. nih.govnih.gov This behavior indicates a conversion from these less stable forms into a more stable form (likely Form 1 or Pattern A) before melting. nih.gov This is a classic example of a kinetically controlled form converting to a thermodynamically more stable one upon receiving thermal energy. The interconversion of elacestrant this compound's Form 2 to Form 3 at relative humidity levels above 40% is another example of an environmentally driven polymorphic transformation. nih.gov

The study of buspirone (B1668070) hydrochloride polymorphs provides a clear example of an enantiotropic system, where Form I and Form II have a transition temperature of 95°C. creative-biostructure.com Below this temperature, Form I is the stable form, while above it, Form II is stable. The solvent-mediated polymorphic transformation from the metastable Form II to the stable Form I is governed by the dissolution of Form II and the subsequent nucleation and growth of Form I. tricliniclabs.comcreative-biostructure.com Kinetic modeling of such transformations is crucial for designing robust crystallization processes that consistently produce the desired polymorph. tricliniclabs.com

Interactive Data Table: Polymorphs of Elacestrant this compound

| Polymorph/Pattern | Description | Key Thermal Events (DSC) | Water Content (TGA/KF) | Source(s) |

|---|---|---|---|---|

| Form 1 | Stable anhydrous form ('desired form') | Melts ~225-226 °C | Anhydrous | biorxiv.orgnih.govresearchgate.net |

| Form 2 | Anhydrous component of Form 2/3 mixture | - | Anhydrous | biorxiv.orgresearchgate.net |

| Form 3 | Hydrated form, converts from Form 1 at >90% RH | - | Hydrate | biorxiv.orgnih.govresearchgate.net |

| Pattern A | New, stable anhydrous pattern, similar to Form 1 | Highest melt at 225-226 °C (onset) | Anhydrous | nih.govnih.govnih.gov |

| Pattern B | New pattern, similar to Form 3 | Converts to stable form (136-184 °C) then melts | ~5% wt. (~2 mol eq.) | nih.govnih.govnih.gov |

| Pattern C | New pattern, observed from amorphous starting material | Converts to stable form (136-184 °C) then melts | Dihydrate form, ~5.2% wt. | nih.govnih.govnih.gov |

| Pattern D | Initially new pattern, later identified as degradant | - | - | nih.govnih.govnih.gov |

| Patterns E, F, G | New patterns identified | Converts to stable form (136-184 °C) then melts | Varies | nih.govbiorxiv.orgnih.gov |

Advanced Diffraction Techniques for this compound Crystal Structure Determination

Diffraction techniques are fundamental tools for the solid-state characterization of crystalline materials. By analyzing how radiation (X-rays or electrons) is scattered by the crystal lattice, detailed information about the atomic arrangement can be obtained.

Single-Crystal X-ray Diffraction (SCXRD) and Micro-Crystal Electron Diffraction (MicroED) for this compound Analysis

Single-Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, angles, and the packing of molecules in the crystal lattice. americanpharmaceuticalreview.com The technique requires a single, high-quality crystal of sufficient size. SCXRD has been successfully used to determine the crystal structures of various hydrochloride salts, such as the hydrochloride forms of 25C-NBOH and 25E-NBOH, and the hydrochloride hydrate of 25I-NBOMe. americanpharmaceuticalreview.com It was also instrumental in studying the dehydration process of thiamine hydrochloride monohydrate, where the structures of both the hydrate and the isomorphic desolvate were determined from a single crystal. scielo.br

However, a significant limitation of SCXRD is the requirement for relatively large single crystals, which can be difficult or impossible to grow for many compounds. particle.dk This challenge has been overcome by the emergence of Micro-Crystal Electron Diffraction (MicroED). nih.govjst.go.jp MicroED is a cryo-electron microscopy method that can determine high-resolution structures from nanocrystals, often a billionth the size required for SCXRD. nih.govmtoz-biolabs.com This has been revolutionary for compounds that only form very small crystals or appear as seemingly amorphous powders. biorxiv.orgnih.gov

A notable application of MicroED was the structural elucidation of meclizine (B1204245) this compound, a compound whose crystal structure remained unknown for over 70 years because suitable single crystals for SCXRD could not be grown. nih.govnih.gov MicroED analysis of a seemingly amorphous powder revealed its 3D crystal structure, identifying two racemic enantiomers in the unit cell and detailing the hydrogen bonding and pi-stacking interactions. nih.govnih.govresearchgate.net Similarly, the crystal structure of levocetirizine (B1674955) this compound was determined directly from a crystalline powder extracted from commercial tablets using MicroED, a feat that had not been achieved for over 25 years with other methods. mtoz-biolabs.com MicroED is thus a powerful tool for solving elusive drug structures, aiding in salt selection, polymorph screening, and intellectual property protection. rigaku.comjst.go.jp

Powder X-ray Diffraction (PXRD) for Polymorphic Screening and Amorphous Content

Powder X-ray Diffraction (PXRD) is the most widely used technique for the routine analysis and identification of solid-state forms. icdd.commdpi.com It analyzes the diffraction pattern from a powder sample containing a multitude of tiny, randomly oriented crystallites. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" that allows for its identification. mdpi.commdpi.com

PXRD is an essential tool in polymorphic screening. tricliniclabs.comamericanpharmaceuticalreview.com During screening experiments, PXRD is typically the first analytical step to determine if a new crystalline form has been produced by comparing its pattern to those of all known forms. tricliniclabs.com For example, in the study of telmisartan (B1682998) hydrochloride salts, PXRD was used to confirm the phase of the bulk powder, identify a new anhydrous polymorph (TELHCl-B) formed upon dehydration of a hydrate (TELHCl-Hyd), and analyze the solid form transformations that occurred during solubility studies. icdd.com It readily distinguishes between different polymorphs, as shown for various forms of ambroxol (B1667023) hydrochloride and cetirizine this compound. mtoz-biolabs.commdpi.com

Beyond qualitative identification, PXRD is a primary method for quantifying the amount of a specific polymorph within a mixture and for determining the amorphous content in a crystalline sample. researcher.life The intensity of the diffracted X-rays is proportional to the amount of the crystalline phase present. researcher.life For quantification of a polymorphic impurity, a calibration curve can be constructed by preparing mixtures with known weight percentages of the different polymorphs and measuring their PXRD patterns. While PXRD is considered the 'gold standard' for identifying crystalline phases, its practical lower limit for quantifying amorphous content is often around 10% w/w with standard equipment, though lower detection limits can be achieved. The technique works by deconvoluting the PXRD pattern into sharp peaks (from the crystalline portion) and a broad halo (from the amorphous portion), with the relative areas providing a measure of crystallinity.

Synchrotron X-ray Powder Diffraction for Detailed Structural Insights

Synchrotron X-ray Powder Diffraction (S-XRPD) stands as a powerful, non-destructive technique for the detailed structural analysis of this compound compounds. pharmtech.comresearchgate.net Its superiority over conventional laboratory XRPD lies in its high angular resolution, high intensity, and the ability to tune the X-ray energy, which allows for the collection of high-quality data in a fraction of the time. pharmtech.compsi.ch This enhanced data quality is instrumental in both qualitative and quantitative analyses, including the identification and quantification of different solid forms like polymorphs, solvates, and hydrates, even at very low concentrations. pharmtech.compsi.chdectris.com

The high resolution of S-XRPD enables the precise determination of unit cell parameters and space groups, which are fundamental to solving and refining crystal structures. cambridge.orgcambridge.org For instance, the crystal structure of daclatasvir (B1663022) this compound, Form N-2, was successfully refined using S-XRPD data, revealing a triclinic space group (P1) and providing detailed information about its hydrogen bonding network. cambridge.org Similarly, the structure of cariprazine (B1246890) this compound was determined from synchrotron data, highlighting the capability of S-XRPD in handling complex organic molecules. cambridge.org

Beyond routine characterization, S-XRPD is invaluable for studying dynamic processes and detecting trace impurities that could impact the stability and efficacy of a drug product. psi.chdectris.compsi.ch The technique's low limit of detection, which can be pushed down to 0.01% wt, is critical for identifying unexpected polymorphic impurities that might arise during manufacturing or storage. pharmtech.comdectris.com Furthermore, the ability to perform time-resolved studies allows for the in situ monitoring of phase transformations under various conditions. psi.chpsi.ch

The application of S-XRPD extends to the structural analysis of poorly crystalline and amorphous materials, providing insights that are often unattainable with laboratory-based methods. dectris.compsi.ch The development of high-throughput systems is further revolutionizing the use of S-XRPD in the pharmaceutical industry, allowing for rapid and reliable analysis of a large number of samples. nih.gov

Vibrational and Resonance Spectroscopies for this compound Characterization

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local molecular environment in this compound salts. frontiersin.org It provides detailed information on molecular conformation, intermolecular interactions, and can distinguish between different polymorphic forms. frontiersin.orgacs.orgtandfonline.com

13C and 15N CP-MAS (Cross-Polarization with Magic-Angle Spinning) are commonly used SSNMR techniques that provide a "fingerprint" for different solid forms. tandfonline.com These spectra are highly sensitive to the local electronic environment of the carbon and nitrogen atoms, respectively. Changes in crystal packing, hydrogen bonding, and molecular conformation between polymorphs result in distinct chemical shifts, allowing for their unambiguous identification. tandfonline.comfrontiersin.org For example, SSNMR was instrumental in characterizing the three polymorphic forms of tedisamil (B1682964) this compound. researchgate.net

SSNMR is particularly adept at analyzing hydrogen bonding, a critical interaction in hydrochloride salts. acs.orgnih.gov 1H SSNMR experiments, often combined with computational methods like density functional theory (DFT), can provide precise information on proton positions and hydrogen bond geometries. nih.gov The sensitivity of 35Cl SSNMR to the local environment of the chloride ion makes it an excellent probe for studying the nature and strength of N-H···Cl and other hydrogen bonds. acs.org The electric field gradient (EFG) and chemical shift (CS) tensors of the chlorine nucleus are sensitive to subtle changes in the surrounding structure, making 35Cl SSNMR a valuable tool for polymorph discrimination. acs.orgnih.gov

Furthermore, SSNMR can provide insights into the molecular dynamics and disorder within a crystal lattice. frontiersin.org By studying the relaxation times and line shapes, information about molecular motion and the presence of amorphous content can be obtained. This is particularly useful for characterizing complex systems like amorphous dispersions. tandfonline.com The integration of SSNMR with other techniques like X-ray diffraction provides a comprehensive understanding of the solid-state properties of this compound compounds. frontiersin.orgnih.gov

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that serve as rapid and effective tools for the solid-state characterization of this compound salts. nih.gov They provide a molecular "fingerprint" based on the vibrational modes of the molecule, which are sensitive to changes in crystal structure, polymorphism, and intermolecular interactions. nih.gov

Distinct differences in the FTIR spectra and Raman shifts are often observed between different polymorphic forms of a this compound compound. researchgate.net For instance, in the study of amodiaquine this compound, FTIR spectroscopy, in conjunction with XRPD, was used to differentiate between the starting material and recrystallized solid forms. nih.gov These spectral differences arise from variations in the molecular conformation and the hydrogen bonding network within the crystal lattice.

Vibrational spectroscopy is particularly well-suited for studying intermolecular interactions, especially hydrogen bonds, which are prevalent in hydrochloride salts. The stretching frequencies of N-H and O-H groups involved in hydrogen bonding are typically shifted to lower wavenumbers in the FTIR and Raman spectra, and the magnitude of this shift can provide an indication of the bond strength. By analyzing these spectral regions, detailed information about the hydrogen bonding patterns can be elucidated.

The combination of FTIR and Raman spectroscopy with thermal analysis techniques, such as DSC and TGA, can provide a more complete picture of solid-state transformations. researchgate.net For example, thermal micro-Raman spectroscopy has been used to monitor the dehydration, recrystallization, and formation of new crystal forms of metoclopramide (B1676508) HCl monohydrate upon heating. researchgate.net This allows for the direct correlation of spectral changes with thermal events, providing a deeper understanding of the transformation pathways.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for the detection and characterization of paramagnetic species, including free radicals formed in this compound crystals upon exposure to ionizing radiation. researchgate.netrjb.ro This is particularly relevant for drugs that may be sterilized by irradiation. researchgate.netosti.gov

When this compound compounds are irradiated, free radicals can be generated through the homolytic cleavage of covalent bonds. rjb.ro ESR spectroscopy can detect these unpaired electrons and provide information about their structure, concentration, and stability. researchgate.netrjb.roosti.gov The ESR spectrum's g-value and hyperfine splitting patterns are characteristic of the specific radical species formed. pnas.orgaip.org

Studies on various irradiated hydrochloride and this compound salts have demonstrated the utility of ESR in identifying the resulting radical species. For example, in irradiated guanine (B1146940) hydrochloride dihydrate, ESR studies identified a radical formed by hydrogen addition to the C(8) position of the guanine ring. pnas.orgtandfonline.com Similarly, ESR studies on irradiated semicarbazide (B1199961) hydrochloride identified the ·N(α)H(α)−N(β)H(β)3+ radical, formed by the rupture of a C-N bond. aip.org In the case of irradiated L-cystine this compound, ESR has been used to study the resulting sulfur-centered radicals. aip.org

The concentration of free radicals, as measured by ESR, is often dependent on the absorbed radiation dose. rjb.roosti.gov Furthermore, the stability of these radicals can be monitored over time, which is crucial for assessing the long-term stability of irradiated pharmaceuticals. osti.gov Spin trapping techniques can be employed in conjunction with ESR to detect and identify short-lived or low-concentration radicals. rjb.ro These studies provide fundamental insights into the radiolysis mechanisms of this compound compounds. researchgate.net

Thermal Analysis Techniques for Solid-State Transformations (DSC, TGA, Thermomicroscopy)

Thermal analysis techniques are indispensable for characterizing the solid-state properties of this compound compounds, providing critical information about their thermal stability, polymorphism, and phase transitions. nih.govtsijournals.com The primary techniques used are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomicroscopy (or Hot-Stage Microscopy, HSM).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, glass transitions, and the temperatures and enthalpies of solid-solid phase transitions. researchgate.nettsijournals.com For instance, DSC was used to characterize the three polymorphic forms of tedisamil this compound, revealing their thermodynamic relationships. researchgate.net The endothermic and exothermic peaks in a DSC thermogram correspond to events like melting, desolvation, or polymorphic transformations. tsijournals.comacs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is primarily used to study desolvation and decomposition processes. nih.gov For hydrated or solvated this compound salts, TGA can quantify the amount of water or solvent present in the crystal lattice. nih.gov It can also determine the temperature at which the compound begins to decompose.

Thermomicroscopy (HSM) involves observing a sample under a microscope while it is heated or cooled at a controlled rate. researchgate.nettsijournals.com This technique allows for the direct visualization of physical changes such as melting, recrystallization, and polymorphic transformations. researchgate.netresearchgate.netacs.org For example, HSM was used to observe the solid-solid transformation of β-resorcylic acid form II° to form I. acs.org The combination of HSM with other techniques like DSC and Raman spectroscopy provides a powerful approach for understanding complex phase behavior. researchgate.net

Together, these thermal analysis techniques provide a comprehensive profile of the solid-state behavior of this compound compounds. They are essential for identifying and characterizing different solid forms, understanding their relative stabilities, and predicting their behavior during manufacturing and storage. nih.govtsijournals.com

| Technique | Information Obtained | Example Application |

| DSC | Melting point, glass transition, transition temperatures and enthalpies | Characterization of tedisamil this compound polymorphs researchgate.net |

| TGA | Desolvation, decomposition | Quantification of water in amodiaquine this compound dihydrate nih.gov |

| HSM | Visual observation of melting, recrystallization, polymorphic transitions | Observation of the transformation of metoclopramide HCl monohydrate researchgate.net |

Morphological Analysis of this compound Crystals

The morphology, or crystal habit, of a this compound salt refers to the external shape of its crystals. This is a critical physical property that can significantly influence bulk powder characteristics such as flowability, compaction, and dissolution rate. nih.goviqpc.com Therefore, the analysis and control of crystal morphology are important aspects of pharmaceutical development.

Several microscopy techniques are employed for morphological analysis. Scanning Electron Microscopy (SEM) provides high-resolution images of the crystal surface, revealing details about the crystal shape, size, and surface texture. dergipark.org.truobaghdad.edu.iquran.ua For example, SEM images of camylofin (B606464) this compound showed smooth surfaces, while its co-crystals exhibited a different morphology, suggesting the formation of a new solid phase. dergipark.org.tr

Light microscopy , including polarized light microscopy (PLM), is also used to observe crystal habit. uobaghdad.edu.iquran.uaresearchgate.net PLM can be used to determine if a material is crystalline and to observe its birefringence, which is an optical property of anisotropic materials. uran.ua

The morphology of a this compound crystal is influenced by its internal crystal structure and the conditions of its crystallization, such as the solvent system, temperature, and the presence of impurities or additives. researchgate.netcambridge.orgmdpi.com For instance, the crystal habit of venlafaxine (B1195380) hydrochloride was shown to be dependent on the solvent used for crystallization. cambridge.org Similarly, the morphology of glucosamine (B1671600) hydrochloride crystals varied from plate-like to flower-like aggregates depending on the crystallization conditions. mdpi.com

Computational methods, such as the Bravais-Friedel-Donnay-Harker (BFDH) model and molecular dynamics simulations, can be used to predict the crystal morphology based on the crystal structure. researchgate.netmdpi.com These predictions can then be compared with experimental observations to gain a deeper understanding of the crystal growth mechanisms. nih.govcambridge.orgresearchgate.net By understanding the factors that control crystal morphology, it is possible to engineer crystals with desired properties for improved pharmaceutical processing and performance. nih.goviqpc.com

| Compound | Observed Morphology | Influencing Factors | Analytical Technique(s) |

| Camylofin this compound | Smooth surfaced crystals | Co-crystallization with fumaric acid | SEM dergipark.org.tr |

| Venlafaxine Hydrochloride | Varied with solvent | Solvent system (isopropanol, DMSO, acetonitrile) | SEM, Molecular Dynamics Simulation cambridge.org |

| Glucosamine Hydrochloride | Plate-like, leaflike, fan-like, flower-like | Antisolvent type, temperature, concentration | SEM, POM mdpi.com |

| Methadone Hydrochloride | Diamond shaped | Recrystallization method | PLM, SEM, Confocal Microscopy uobaghdad.edu.iquran.ua |

| Amodiaquine this compound | Different from starting material after recrystallization | Recrystallization in aliphatic alcohols | Visual observation, XRPD, FT-IR nih.gov |

Crystal Engineering and Intermolecular Interactions in Dihydrochloride Systems

Rational Design of Dihydrochloride Co-crystals

The design of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, has emerged as a key strategy in pharmaceutical development. nih.gov For this compound salts, this involves the careful selection of a co-former molecule that can interact with the this compound salt to form a stable co-crystal lattice.

The selection of an appropriate co-former is a critical step in the rational design of this compound co-crystals. nih.gov A successful strategy often involves utilizing knowledge-based approaches that consider hydrogen-bonding capabilities, pKa rules, and supramolecular synthon compatibility. nih.govijlpr.com The Cambridge Structural Database (CSD) is a valuable resource for identifying recurring intermolecular interaction patterns (supramolecular synthons) that can guide co-former selection. nih.govturkjps.org

One effective strategy for forming co-crystals with amine hydrochloride salts is to introduce strong hydrogen bond donors, such as neutral organic acids, to interact with the underutilized chloride ions as hydrogen bond acceptors. acs.orgnih.gov This approach has been successfully applied to create co-crystals of fluoxetine (B1211875) hydrochloride with co-formers like benzoic acid, succinic acid, and fumaric acid. acs.orgfarmaciajournal.com In these instances, the carboxylic acid group of the co-former forms a robust hydrogen bond with the chloride ion. farmaciajournal.comnih.gov

Computational methods, such as molecular docking studies, can also aid in co-former selection by predicting the binding affinity and the number of hydrogen bonds formed between the this compound salt and potential co-formers. dergipark.org.tr For example, a study on Camylofin (B606464) this compound used molecular docking to identify fumaric acid as a suitable co-former due to its favorable Glide score and the high number of predicted hydrogen bonds. dergipark.org.tr The Hansen solubility parameter (HSP) is another tool that can predict the likelihood of co-crystal formation, with compounds having similar HSPs having a higher probability of forming co-crystals. nih.gov

The table below presents examples of co-former selection for this compound salts based on different strategies.

| This compound Salt | Co-former | Selection Strategy | Resulting Stoichiometry | Reference(s) |

| Camylofin this compound | Fumaric Acid | Molecular Docking (Glide Score and Hydrogen Bond Prediction) | 1:1, 1:2, 1:3 | dergipark.org.tr |

| Fluoxetine Hydrochloride | Benzoic Acid | Hydrogen Bond Donor for Chloride Ion | 1:1 | acs.orgfarmaciajournal.com |

| Fluoxetine Hydrochloride | Succinic Acid | Hydrogen Bond Donor for Chloride Ion | 2:1 | acs.orgnih.gov |

| Fluoxetine Hydrochloride | Fumaric Acid | Hydrogen Bond Donor for Chloride Ion | 2:1 | farmaciajournal.comnih.gov |

| Promethazine Hydrochloride | Fumaric Acid | Not specified | 2:1 | nih.gov |

Hydrogen bonds are the predominant and most crucial interactions in the formation and stabilization of this compound co-crystals. nih.govresearchgate.net The crystal structures of these co-crystals are often characterized by specific, recurring hydrogen bond patterns known as supramolecular synthons. nih.govturkjps.org A common and robust supramolecular heterosynthon involves the interaction between a carboxylic acid and a pyridine (B92270) group. nih.gov

In the context of this compound salts, a key interaction is the hydrogen bond formed between the carboxylic acid of the co-former and the chloride ion of the salt. acs.orgnih.gov This chloride ion, in turn, interacts with the protonated amine of the API, creating a stable, charge-assisted hydrogen bonding network. nih.gov For instance, in co-crystals of fluoxetine hydrochloride with dicarboxylic acids, the carboxylic acid group forms a hydrogen bond with the chloride ion. nih.gov

Van der Waals forces: These are weak, non-specific interactions that are present between all molecules. researchgate.netmdpi.com

π-π stacking: This interaction occurs between aromatic rings and is a significant stabilizing force in many crystal structures. nih.govresearchgate.net

C-H···π interactions: These are weaker hydrogen bonds where a C-H bond acts as the donor and a π-system as the acceptor. researchgate.net

The interplay of these various non-covalent forces dictates the final crystal packing and, consequently, the physicochemical properties of the co-crystal. researchgate.net The formation of a new crystalline phase with a distinct melting point, as observed through techniques like Differential Scanning Calorimetry (DSC), confirms the successful formation of a co-crystal resulting from these molecular interactions. researchgate.net

Influence of Solvent Systems on this compound Crystallization and Crystal Habit

The choice of solvent is a critical parameter in the crystallization of this compound salts, as it can significantly influence not only the polymorphic form but also the crystal habit, which describes the external shape of the crystals. mdpi.comresearchgate.net The interactions between the solute, solvent, and crystal surfaces play a pivotal role in determining the final crystalline product. nih.gov

The interaction between the solvent and the crystal surface can either enhance or inhibit the growth of specific crystal faces. nih.gov This is due to the preferential adsorption of solvent molecules onto certain crystallographic planes. nih.govresearchgate.net Polar solvents tend to be adsorbed by polar crystal faces, while non-polar solvents are attracted to non-polar faces. nih.gov

Molecular dynamics simulations can be employed to understand these interactions at a molecular level. For instance, studies on venlafaxine (B1195380) hydrochloride have shown that the interaction energies between the solvent and different crystal faces are not uniform, leading to anisotropic crystal growth and varied morphologies in different solvents. cambridge.org Similarly, for glucosamine (B1671600) hydrochloride, the strong interaction of solvent molecules with the (001) face was found to hinder the self-assembly of solute molecules on this face, thereby inhibiting its growth. mdpi.com

The surface structure of the crystal faces, including molecular alignment and roughness, also influences solvent adsorption and subsequent crystal growth. cambridge.org The competitive adsorption of solvent and solute molecules on the crystal surface is a key factor determining which faces will grow and which may even disappear from the final crystal morphology. cambridge.org

The following table summarizes the effect of different solvents on the crystal habit of selected this compound salts.

| This compound Salt | Solvent | Resulting Crystal Habit | Reference(s) |

| Venlafaxine Hydrochloride | Isopropanol | Not specified | cambridge.org |

| Venlafaxine Hydrochloride | Dimethyl Sulfoxide | Not specified | cambridge.org |

| Venlafaxine Hydrochloride | Acetonitrile | Not specified | cambridge.org |

| Glucosamine Hydrochloride | Water + Isopropanol | Plate-like, leaflike clusters, fan-like dendrites, flower-like aggregates, spherulites | mdpi.com |

| Ceritinib (B560025) this compound | Acetone-Water (3:1) | Larger, more regularly shaped crystals | mdpi.com |

| Ceritinib this compound | Ethanol-Water (3:1) | Smaller, less regularly shaped crystals | mdpi.com |

Controlled crystallization techniques are essential for obtaining this compound crystals with desired physical properties, such as a specific polymorphic form, well-defined shape, and a narrow particle size distribution. google.comacs.org The selection of the solvent system is a primary consideration in controlling the crystallization process. mdpi.com

The solubility of the this compound salt in different solvents is a key factor. mdpi.com For instance, ceritinib this compound has high solubility in water, which is often a good solvent for crystallization. mdpi.com However, to obtain the pure form of ceritinib, crystallization is often carried out in mixtures of water and other organic solvents like acetone (B3395972) or ethanol. mdpi.comresearchgate.net

The initial saturation temperature can also influence the size and shape of the resulting crystals. researchgate.net By carefully controlling parameters such as solvent composition, temperature, and mixing rate, it is possible to direct the nucleation and growth of a specific crystalline form. researchgate.netacs.org For example, a controlled crystallization process was developed for a Bristol-Myers Squibb drug substance to produce large, well-defined crystals with a narrow particle size distribution, which in turn improved the efficiency of subsequent processing steps like filtration and drying. acs.org

Antisolvent crystallization is another technique used to control nucleation, where the addition of an antisolvent (a solvent in which the compound is poorly soluble) to a solution of the this compound salt induces precipitation. researchgate.net The mixing process and local concentration gradients at the interface between the solution and the antisolvent can lead to high supersaturation and influence the nucleation process. researchgate.net

Amorphous Solid Dispersions of this compound Salts: Formation and Characterization

Amorphous solid dispersions (ASDs) represent a promising formulation strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs, including this compound salts. mdpi.comwisc.edu In an ASD, the drug is molecularly dispersed in an amorphous state within a polymer matrix. mdpi.comwisc.edu This amorphous form has a higher free energy compared to its crystalline counterpart, leading to improved apparent solubility and dissolution rates. mdpi.comnih.gov

The formation of ASDs of this compound salts can, however, be challenging. Protonated API salts with high lattice energies have a strong tendency to crystallize from an initially formed amorphous dispersion. google.com The lattice energy increases with the charge on the ions, making the amorphization of di-protonated salts particularly difficult. google.com

Despite these challenges, various techniques have been successfully employed to prepare ASDs of this compound salts. These include:

Spray drying: This involves dissolving the drug and polymer in a common solvent and then spraying the solution into a hot gas stream to rapidly evaporate the solvent, trapping the drug in an amorphous state within the polymer matrix. acs.org

Hot-melt extrusion: In this method, the drug and polymer are mixed and heated to form a melt, which is then extruded and cooled rapidly to form the ASD. mdpi.com

Solvent evaporation: This technique involves dissolving the drug and polymer in a solvent, followed by slow evaporation of the solvent to leave behind the solid dispersion. nih.gov

Melt-quenching: This involves melting the physical mixture of the drug and polymer followed by rapid cooling. mdpi.com

The choice of polymer is crucial for the physical stability of the ASD, as the polymer helps to prevent the drug from recrystallizing during storage and dissolution. wisc.edu Common polymers used in ASDs include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). wisc.edu In some cases, a combination of a weak acid and a strong acid can facilitate the formation of ASDs of protonated APIs under milder conditions. google.com

Characterization of the resulting ASD is essential to confirm the amorphous nature of the drug and to assess its physical stability. Common characterization techniques include:

Powder X-ray Diffraction (pXRD): The absence of sharp peaks in the diffractogram indicates the amorphous nature of the material. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) of the ASD. A single Tg for the dispersion, different from that of the individual components, indicates a molecularly dispersed system. nih.govacs.org

Fourier-Transform Infrared Spectroscopy (FTIR): This can be used to investigate potential interactions, such as hydrogen bonding, between the drug and the polymer. nih.gov

Micro-Raman and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can provide further confirmation of salt formation and interactions at the molecular level. acs.org

The following table provides examples of amorphous solid dispersions of this compound salts and their characterization.

| This compound Salt | Polymer/Carrier | Preparation Method | Characterization Techniques | Key Findings | Reference(s) |

| Dronedarone Hydrochloride | Soluplus® | Hot-melt extrusion | pXRD | Complete amorphization of the drug. | mdpi.com |

| Dronedarone Hydrochloride | Soluplus® | Melt-quench | pXRD | Physically stable for at least three months. | mdpi.com |

| Cimetidine (forms salt in situ) | Naproxen | Solvent evaporation | Not specified | Formation of dimeric co-amorphous mixtures. | nih.gov |

| Ranitidine Hydrochloride | Indomethacin | Not specified | Not specified | Investigated as a co-amorphous system. | nih.gov |

| Celecoxib (forms salt in situ) | Soluplus® | Spray-drying | DSC, micro-Raman, NMR | Formation of amorphous salt solid dispersion with a high Tg. | acs.org |

Crystal Defects and Imperfections in this compound Materials

The idealized, perfectly ordered crystalline lattice is a theoretical construct; real-world crystals, including those of this compound salts, invariably contain a variety of defects and imperfections. libretexts.org These deviations from the perfect periodic arrangement of atoms or ions can arise during crystal growth, from thermal fluctuations, or as a result of mechanical stress. libretexts.orgopenaccessjournals.comlkouniv.ac.in The presence and nature of these defects can profoundly influence the material's physicochemical properties, such as solubility, dissolution rate, stability, and mechanical strength. openaccessjournals.comlkouniv.ac.inresearchgate.net

Crystal defects are broadly classified based on their dimensionality: point defects (zero-dimensional), line defects (one-dimensional), and planar defects (two-dimensional). openaccessjournals.comlkouniv.ac.inwikipedia.org

Point Defects: These are localized imperfections involving a single or a few atomic sites. wikipedia.org In this compound crystals, which are ionic in nature, several types of point defects can occur:

Vacancies: These are empty lattice sites where an ion should be present but is missing. openaccessjournals.combyjus.com The formation of vacancies can alter the density and affect diffusion rates within the crystal. openaccessjournals.com

Interstitial Defects: This occurs when an ion occupies a site that is not part of the regular lattice structure, such as the space between normally occupied sites. byjus.com This type of defect can increase the local density. byjus.com

Substitutional Defects: This involves the replacement of a host ion with a foreign ion. openaccessjournals.com This can happen if impurities are present during the crystallization process. For instance, in the crystallization of (SS)-(+)-pseudoephedrine hydrochloride, the diastereomer (RS)-(-)-ephedrine hydrochloride can be incorporated as an impurity, creating substitutional defects that disrupt the hydrogen bonding network. researchgate.net

Frenkel Defects: This defect arises when an ion (typically the smaller cation) is displaced from its normal lattice position to an interstitial site, creating a vacancy at its original location. libretexts.orgbyjus.com

Line Defects (Dislocations): These are one-dimensional imperfections that extend through the crystal lattice. lkouniv.ac.in Dislocations are crucial in understanding the mechanical properties of materials, as their movement under stress leads to plastic deformation. openaccessjournals.commdpi.com The two primary types are:

Edge Dislocations: This can be visualized as the insertion of an extra half-plane of atoms into the crystal structure. wikipedia.org

Screw Dislocations: This defect creates a helical path around the dislocation line within the crystal lattice. wikipedia.org

High-resolution X-ray diffraction is a technique used to assess the crystalline quality and identify the presence of dislocations and other defects. researchgate.net

Planar Defects (Interfacial Defects): These are two-dimensional imperfections that separate different regions within a crystal or between crystals. openaccessjournals.com

Grain Boundaries: These are interfaces between adjacent crystals (grains) that have different crystallographic orientations. openaccessjournals.com They can act as barriers to dislocation movement, thereby influencing the material's strength. libretexts.org

Stacking Faults: These are errors in the sequence of atomic plane stacking. openaccessjournals.com For example, in a close-packed structure with an intended ABCABC sequence, a fault might introduce a deviation like ABABCABAB. wikipedia.org

Twin Boundaries: This is a special type of grain boundary where the atomic arrangement on one side is a mirror image of the other. open.edu

The study of crystal defects in this compound materials is essential for controlling and predicting their behavior in various applications. For example, in the development of perovskite solar cells, cystamine (B1669676) this compound has been used to passivate crystal defects and reduce lattice distortion, leading to enhanced efficiency and stability. rsc.orgresearchgate.net Similarly, understanding and controlling defects is critical in photocatalysis, as demonstrated by the engineering of defective BiOCl for the degradation of tetracycline (B611298) hydrochloride. mdpi.com

The following table summarizes research findings on the impact of specific defects in this compound and related systems:

| Compound/System | Defect Type | Observed Effect | Analytical Technique(s) |

| (SS)-(+)-pseudoephedrine hydrochloride | Substitutional solid solution (incorporation of (RS)-(-)-ephedrine hydrochloride) | Decreased intrinsic dissolution rate, changes in thermodynamic properties. researchgate.net | Differential Scanning Calorimetry (DSC), Stereoselective HPLC. researchgate.net |

| 2D/3D Perovskites with Cystamine this compound | Passivation of uncoordinated Pb2+ defects, reduced lattice distortion. rsc.org | Improved crystal alignment, enhanced carrier transport, increased power conversion efficiency and stability. rsc.org | Grazing Incidence X-ray Diffraction (GIXRD), Scanning Electron Microscopy (SEM). rsc.org |

| Defective BiOCl for Tetracycline Hydrochloride Degradation | Oxygen vacancies, anisotropic lattice distortion. mdpi.com | Enhanced photocatalytic activity, higher specific surface area, greater light harvesting. mdpi.com | X-ray Diffraction (XRD), UV/Vis Diffuse Reflectance Spectra, Electrochemical Impedance Spectra (EIS). mdpi.com |

Thermodynamic and Kinetic Stability Studies of Dihydrochloride Forms

Assessment of Relative Thermodynamic Stability of Dihydrochloride Polymorphs

The relative thermodynamic stability of polymorphs determines which form is the most stable under a given set of conditions. This is a crucial factor, as metastable forms may convert to a more stable form over time. nih.gov Studies on various this compound compounds have elucidated these stability relationships.

For instance, extensive polymorphism studies on elacestrant (B1663853) this compound identified multiple forms, with Form 1 being the most thermodynamically stable anhydrous polymorph. researchgate.net Polymorphism studies were conducted to identify hydrates, solvates, and non-solvated forms and to investigate their solid-state properties and relative thermodynamic stabilities. researchgate.net Two batches, designated Form 1 and Form 2/3, were characterized. Form 1 was found to be a stable anhydrous form at 0–90% relative humidity (RH), while the Form 2/3 batch was identified as a less stable, dynamic mixture of an anhydrous form (Form 2) and a hydrated state (Form 3) that is influenced by ambient humidity. researchgate.net The prevalence of the anhydrous Form 1 suggests it is the most suitable for development. researchgate.net

In the case of tedisamil (B1682964) this compound, three polymorphic modifications were identified and found to be enantiotropically related. nih.gov Modification II is the thermodynamically stable crystal form at 20°C. The thermodynamic transition point between Modification II and Modification I occurs between 100 and approximately 140°C. nih.gov Another phase transition was observed from Modification II to what is likely Modification III at about -180°C, with the thermodynamic transition point for Modification III to I determined to be between -9 and -6°C. nih.gov

Similarly, studies on cetirizine (B192768) this compound have identified both crystalline and amorphous forms. google.comgoogle.com The specific crystalline form designated "Form I" has been characterized and shown to be thermally stable, making it suitable for pharmaceutical formulations. google.com

The relative stability of polymorphs can be summarized by their transition temperatures and stability under specific conditions, as illustrated in the table below.

| Compound | Polymorphs | Relative Stability and Transition Points |

|---|---|---|

| Elacestrant this compound | Form 1, Form 2, Form 3 (hydrate) | Form 1 is the most stable anhydrous form at 0-90% RH. Form 2/3 is a less stable mixture of anhydrous Form 2 and hydrated Form 3. researchgate.net |

| Tedisamil this compound | Modification I, II, III | Modification II is the most stable form at 20°C. The transition from Mod II to Mod I occurs between 100-140°C. The transition from Mod III to Mod I occurs between -9 and -6°C. nih.gov |

Kinetic Aspects of Polymorphic Transformations and Amorphization in this compound Compounds

While thermodynamics dictates the most stable form, kinetics governs the rate at which transformations occur. These transformations can happen through various mechanisms, including solid-state and solution-mediated pathways. improvedpharma.com The amorphous form of a drug may show different dissolution characteristics and bioavailability compared to crystalline forms. google.comgoogle.com

For elacestrant this compound, thermal analysis of several newly identified polymorphic patterns (B, C, D, E, F, and G) revealed an endothermic-exothermic event with onset temperatures between 136°C and 184°C. researchgate.net This indicates a kinetic transformation where these metastable forms convert to the most stable form before melting. researchgate.net This conversion is a critical kinetic aspect, as it suggests that under thermal stress, the less stable forms will transition to the desired stable polymorph. researchgate.net The system can only evolve towards more stable forms for thermodynamic reasons. nih.gov

The generation of amorphous this compound forms is also a key kinetic consideration. Amorphous forms, which lack a long-range ordered crystal lattice, can offer advantages like enhanced solubility. google.com Processes have been developed to prepare amorphous forms of cetirizine this compound salts, which are useful in pharmaceutical applications due to easier handling and improved solubility characteristics. google.com However, amorphous materials are thermodynamically unstable and can have a tendency to crystallize over time. The rate of this amorphization-to-crystallization process is a kinetic parameter that must be controlled to ensure product stability. For example, forming an amorphous drug-polymer salt can vastly enhance stability against crystallization. mdpi.com

The kinetics of transformation are often studied under various conditions to predict the long-term behavior of a specific polymorphic or amorphous form. Understanding these kinetic aspects is essential for selecting the appropriate solid form and defining manufacturing and storage conditions to prevent unwanted phase transitions. researchgate.net

Influence of Environmental Factors (e.g., Humidity, Temperature, Light) on this compound Stability

The stability of this compound salts is significantly influenced by environmental factors such as humidity, temperature, and light. who.int These factors can trigger polymorphic transformations, induce hydration/dehydration, and accelerate chemical degradation. stabilitystudies.in

Humidity: Humidity is a critical factor, particularly for hygroscopic compounds. Pramipexole (B1678040) this compound monohydrate shows a tendency for water sorption, especially at elevated relative humidity (RH). nih.gov While stable under ICH long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions, it absorbs significant amounts of water at RH levels of 80% or higher. nih.govfda.gov Elacestrant this compound exhibits complex behavior in response to humidity; its anhydrous Form 2 transitions to the hydrated Form 3 at humidity levels above 40% RH. nih.gov Furthermore, the stable anhydrous Form 1 irreversibly converts to the hydrate (B1144303) (Form 3) at RH levels greater than 90%. researchgate.net This necessitates careful control of humidity during manufacturing and storage to prevent the formation of the less stable hydrate form. researchgate.net Studies on cetirizine this compound also investigated the influence of humidity, concluding that the substance is stable at room temperature in the presence of humidity. ptfarm.pl

Temperature: Temperature can accelerate degradation reactions and induce phase transitions. Accelerated stability studies on sapropterin (B162354) this compound tablets were conducted at 40°C and 75% RH for six months. nih.gov These conditions revealed an increase in total impurities over time, although one formulation demonstrated greater stability with a lower increase in certain impurities. nih.gov Forced degradation studies of pramipexole performed by exposing the drug to thermal stress are used to understand its stability profile. researchgate.net

Light: Photostability is another crucial parameter. Forced degradation studies on pramipexole this compound included exposure to photolytic stress conditions to determine its susceptibility to light-induced degradation. researchgate.netnih.gov Significant degradation was observed under these conditions, highlighting the need for protective packaging for light-sensitive this compound salts. researchgate.netnih.gov

| Compound | Factor | Observed Effect |

|---|---|---|

| Elacestrant this compound | Humidity | Form 2 converts to hydrated Form 3 above 40% RH. Stable Form 1 converts to Form 3 above 90% RH. nih.govresearchgate.net |

| Pramipexole this compound | Humidity | Exhibits water sorption and formation of a monohydrate. nih.gov Significant water uptake occurs at ≥ 80% RH. fda.gov |

| Pramipexole this compound | Light | Significant degradation observed under photolytic stress conditions. researchgate.netnih.gov |

| Sapropterin this compound | Temperature & Humidity | Storage at 40°C / 75% RH for 6 months resulted in an increase in total impurities. nih.gov |

| Cetirizine this compound | Temperature & Humidity | Found to be stable at room temperature in both dry air and in the presence of humidity. ptfarm.pl |

Mechanisms of Solid-State Decomposition in this compound Salts

Solid-state decomposition of this compound salts can occur through various chemical pathways, including hydrolysis, oxidation, and photolysis. Understanding these mechanisms is essential for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are typically employed to identify potential degradation pathways and products.

For sapropterin this compound, a stability-indicating HPLC method was used to analyze impurities after storage under accelerated conditions (40°C and 75% RH). nih.gov The study identified several degradation products. For instance, the formation of 5,6,7,8-tetrahydropterin could result from the direct cleavage of the sapropterin side chain. The total amount of impurities in one formulation increased by 78% after six months under these stress conditions, indicating significant decomposition. nih.gov

Forced degradation studies on pramipexole have shown that the compound is susceptible to hydrolysis (both acidic and basic) and oxidation. researchgate.netnih.gov Significant degradation was observed when the drug was exposed to acidic, basic, and oxidative (30% H₂O₂) stress conditions. researchgate.net The degradation products were successfully separated from the parent drug, allowing for the elucidation of the decomposition pathways. researchgate.net

Similarly, the stability of cetirizine this compound has been evaluated under various stress conditions. It was found to be unstable in 2 M HCl (acidic hydrolysis) and 0.5% H₂O₂ (oxidation). nih.gov The degradation in acidic conditions followed pseudo-first-order kinetics. nih.gov These findings indicate that hydrolysis and oxidation are key decomposition mechanisms for cetirizine this compound in the solid state when exposed to these conditions. nih.gov

In contrast, some this compound salts exhibit high stability. Pramipexole this compound monohydrate is described as a very stable compound in the solid state at ambient temperature. fda.gov Likewise, studies on cetirizine this compound in the solid state at room temperature showed it to be stable, with no formation of pharmacopoeial impurities during storage. ptfarm.pl This highlights that the susceptibility to decomposition is highly dependent on the specific molecular structure of the this compound salt and the conditions to which it is exposed.

Computational and Theoretical Chemistry Approaches for Dihydrochloride Research

Density Functional Theory (DFT) for Structure Prediction and Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating dihydrochloride systems. nih.gov By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic structure of molecules, providing a theoretical basis for optimizing the geometry of this compound compounds. nih.gov This quantum mechanical approach allows for the precise calculation of ground-state electronic structure parameters, including molecular orbital energies, bond lengths, bond angles, and dipole moments. nih.gov The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. nih.gov

A key application of DFT in this compound research is the validation and refinement of experimentally determined crystal structures, often obtained from techniques like X-ray diffraction (XRD) or solid-state Nuclear Magnetic Resonance (ssNMR). nih.gov By optimizing the geometry of a crystal unit cell, DFT can confirm the energetic favorability of the observed structure. nih.govmdpi.com For instance, in a study on thiamine (B1217682) hydrochloride hydrates, periodic DFT calculations were used to optimize the geometry and calculate NMR parameters, providing a molecular-level explanation for the observed spectral changes with varying hydration levels. mdpi.com

Furthermore, DFT is instrumental in predicting the structure of this compound compounds where experimental data is unavailable. By calculating the potential energy surface, researchers can identify the most stable conformations of the molecule. This was demonstrated in a study of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, where DFT-B3LYP/6-311G++(d,p) methods were used for structural optimization, and vibrational analysis confirmed the optimized structure as a minimum on the potential energy surface. mdpi.com

The predictive power of DFT extends to understanding intermolecular interactions, which are crucial for the stability of this compound salts. For example, DFT calculations can elucidate the hydrogen-bonding patterns and other non-covalent interactions that govern the formation of co-crystals. nih.gov A hybrid method combining DFT with an empirical van der Waals correction has shown exceptional accuracy in optimizing the structure and ranking the energy of molecular crystals, with an average deviation of only 1% between experimental and calculated unit cell lengths. acs.org

Key Research Findings from DFT Studies:

| Compound/System | DFT Functional/Method | Key Findings |

| Thiamine hydrochloride hydrates | PBE with TS dispersion correction (CASTEP) | Explained differences in relative stability and changes in NMR spectra with varying hydration. mdpi.com |

| Dopamine and L-Dopa hydrochloride | B3LYP | Optimized geometries showed good agreement with X-ray diffraction data; explored hyper-conjugative interaction energies. researchgate.net |

| Fluphenazine (B1673473) this compound | B3LYP/6-311++G* | Investigated electronic behavior, reactivity, and spectroscopic properties. nih.gov |